Neo-kyotorphin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

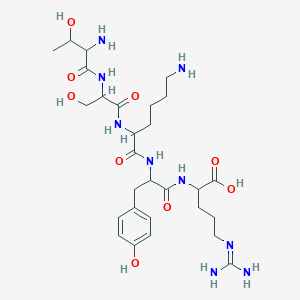

La néo-kyotorphine est un pentapeptide avec la séquence d'acides aminés Thr-Ser-Lys-Tyr-Arg. Elle a été isolée pour la première fois du cerveau bovin et est connue pour ses puissantes propriétés analgésiques. Ce composé est un dérivé de la kyotorphine, qui est un dipeptide composé de tyrosine et d'arginine.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La néo-kyotorphine peut être synthétisée en utilisant des techniques standard de synthèse peptidique. Le processus implique généralement l'addition étape par étape d'acides aminés protégés à une chaîne peptidique croissante. La synthèse commence par l'attachement du premier acide aminé à un support solide, suivi de l'addition séquentielle des autres acides aminés. Chaque acide aminé est protégé par un groupe protecteur temporaire pour empêcher les réactions secondaires indésirables. Après l'assemblage de la chaîne peptidique, les groupes protecteurs sont éliminés, et le peptide est clivé du support solide .

Méthodes de production industrielle

La production industrielle de la néo-kyotorphine suit des principes similaires, mais à plus grande échelle. Des synthétiseurs peptidiques automatisés sont souvent utilisés pour augmenter l'efficacité et le rendement. Le processus implique l'utilisation de réactifs et de solvants de haute pureté pour assurer la qualité du produit final. Après la synthèse, le peptide est purifié en utilisant des techniques telles que la chromatographie liquide haute performance (HPLC) pour éliminer toutes les impuretés .

Analyse Des Réactions Chimiques

Types de réactions

La néo-kyotorphine subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction peut se produire au niveau du résidu tyrosine, conduisant à la formation de dityrosine.

Réduction : Les réactions de réduction peuvent affecter les ponts disulfures s'ils sont présents dans la structure du peptide.

Réactifs et conditions courants

Oxydation : Peroxyde d'hydrogène ou autres agents oxydants dans des conditions douces.

Réduction : Agents réducteurs tels que le dithiothréitol (DTT) ou la tris(2-carboxyethyl)phosphine (TCEP).

Substitution : Réactifs standards de synthèse peptidique, y compris les acides aminés protégés et les agents de couplage.

Principaux produits formés

Oxydation : Dityrosine et autres dérivés oxydés.

Réduction : Formes réduites de la néo-kyotorphine avec des ponts disulfures modifiés.

Substitution : Divers analogues de la néo-kyotorphine avec des séquences d'acides aminés modifiées.

Applications de recherche scientifique

Chimie : Utilisée comme composé modèle pour étudier la synthèse et la modification des peptides.

Biologie : Etudiée pour son rôle dans la signalisation cellulaire et l'interaction avec les récepteurs.

Médecine : Explorée pour ses propriétés analgésiques et son utilisation potentielle dans la gestion de la douleur. .

Mécanisme d'action

La néo-kyotorphine exerce ses effets principalement par l'interaction avec des récepteurs spécifiques dans le cerveau. On pense qu'elle induit la libération d'enképhalines, qui sont des peptides opioïdes endogènes qui modulent la perception de la douleur. Les cibles moléculaires exactes et les voies impliquées dans son mécanisme d'action sont encore à l'étude, mais on sait qu'elle interagit avec les récepteurs couplés aux protéines G et influence l'afflux d'ions calcium .

Applications De Recherche Scientifique

Mécanisme D'action

Neo-kyotorphin exerts its effects primarily through interaction with specific receptors in the brain. It is believed to induce the release of enkephalins, which are endogenous opioid peptides that modulate pain perception. The exact molecular targets and pathways involved in its mechanism of action are still under investigation, but it is known to interact with G protein-coupled receptors and influence calcium ion influx .

Comparaison Avec Des Composés Similaires

Composés similaires

Kyotorphine : Un dipeptide composé de tyrosine et d'arginine, connu pour ses propriétés analgésiques.

Enképhalines : Peptides opioïdes endogènes qui modulent la perception de la douleur.

Endorphines : Une autre classe de peptides opioïdes endogènes ayant des effets analgésiques

Unicité de la néo-kyotorphine

La néo-kyotorphine est unique en raison de sa structure pentapeptidique, qui lui confère un profil pharmacologique différent de celui de son homologue dipeptidique, la kyotorphine. Sa capacité à induire la libération d'enképhalines et à interagir avec des récepteurs spécifiques en fait un candidat prometteur pour les thérapies de gestion de la douleur. De plus, sa versatilité de synthèse permet la création de divers analogues avec des propriétés potentiellement améliorées .

Activité Biologique

Neo-kyotorphin (NKT), a synthetic peptide derived from the natural dipeptide kyotorphin, has garnered attention for its diverse biological activities, particularly in analgesia and antimicrobial properties. This article presents an overview of the biological activity of this compound, supported by research findings, data tables, and case studies.

Overview of this compound

This compound is characterized by the sequence Thr-Ser-Lys-Tyr-Arg and has been shown to exhibit significant analgesic effects comparable to traditional opioid peptides like Leu-enkephalin . Its mechanism of action appears to be non-opioid, involving modulation of neurotransmitter systems such as GABA .

Analgesic Activity

Research indicates that this compound exhibits dose-dependent analgesic effects in animal models. The following table summarizes key findings from various studies on its analgesic properties:

| Study | Method | Findings | |

|---|---|---|---|

| Takagi et al. (1979) | Intracisternal injection in mice | Analgesic activity 4.2 times more potent than met-enkephalins | NKT is a strong candidate for pain management. |

| Inoue et al. (1997) | Peripheral pain reflex test | Analgesia independent of opioid receptors | Suggests alternative pathways for pain relief. |

| Rackham et al. (1982) | Brain slice experiments | Induces met-enkephalin release | Mechanism involves indirect action via met-enkephalins. |

Antimicrobial Activity

This compound has also been identified as an antimicrobial peptide, particularly effective against various bacterial strains. The following table details its antimicrobial efficacy:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity Type |

|---|---|---|

| Escherichia coli | 8 µM | Gram-negative bacteria |

| Staphylococcus aureus | 4 µM | Gram-positive bacteria |

| Klebsiella pneumoniae | 16 µM | Gram-negative bacteria |

| Pseudomonas aeruginosa | 32 µM | Gram-negative bacteria |

Studies have shown that this compound demonstrates significant antimicrobial activity by permeabilizing bacterial membranes, leading to cell death .

Antioxidant Properties

In addition to its antimicrobial effects, this compound exhibits antioxidant properties. Research has quantified its ability to scavenge free radicals, which is crucial for reducing oxidative stress:

| Assay Type | Inhibition Percentage (%) |

|---|---|

| ABTS Radical Scavenging | >75% at optimal concentrations |

These antioxidant effects suggest potential applications in mitigating oxidative stress-related diseases .

Case Studies and Research Findings

- Analgesic Mechanism Exploration : A study by Shiomi et al. demonstrated that this compound could inhibit GABAergic transmission, implicating this pathway in its analgesic effects .

- Antimicrobial Efficacy Assessment : A recent investigation into peptide hydrolysates from bovine hemoglobin revealed that this compound was among the most potent antimicrobial peptides identified, showcasing its potential as a therapeutic agent against resistant bacterial strains .

- Neuroprotective Effects : Research indicates that this compound may play a role in neuroprotection due to its ability to modulate neurotransmitter release and reduce neuronal excitability, which could be beneficial in neurodegenerative conditions .

Propriétés

IUPAC Name |

2-[[2-[[6-amino-2-[[2-[(2-amino-3-hydroxybutanoyl)amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H47N9O9/c1-15(39)22(30)26(44)37-21(14-38)25(43)34-18(5-2-3-11-29)23(41)36-20(13-16-7-9-17(40)10-8-16)24(42)35-19(27(45)46)6-4-12-33-28(31)32/h7-10,15,18-22,38-40H,2-6,11-14,29-30H2,1H3,(H,34,43)(H,35,42)(H,36,41)(H,37,44)(H,45,46)(H4,31,32,33) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COHPSYLINFUPSS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCN=C(N)N)C(=O)O)N)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H47N9O9 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

653.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.